molecular formula C24H24ClN3O3S B2364725 N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899755-66-9

N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Katalognummer: B2364725
CAS-Nummer: 899755-66-9
Molekulargewicht: 469.98
InChI-Schlüssel: HWSWEJHGGYOCIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound featuring a benzofuropyrimidinone core substituted with a 3-methylbutyl chain at position 3 and a sulfanyl acetamide moiety at position 2.

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3S/c1-15(2)11-12-28-23(30)22-21(18-5-3-4-6-19(18)31-22)27-24(28)32-14-20(29)26-13-16-7-9-17(25)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSWEJHGGYOCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C24H30ClN3O3S, with a molecular weight of approximately 465.59 g/mol. The compound features a benzofuro-pyrimidine structure that is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC24H30ClN3O3S
Molecular Weight465.59 g/mol
Potential ApplicationsAnticancer, Antimicrobial

Biological Activity

Preliminary studies suggest that N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits significant biological activity. Its structural similarity to known kinase inhibitors indicates potential applications in cancer therapy and other diseases characterized by dysregulated signaling pathways.

The compound may act as an inhibitor for specific enzymes or receptors involved in various metabolic pathways. Notably, it has shown promise in inhibiting glycogen synthase kinase 3β (GSK-3β), a target implicated in numerous diseases including cancer and neurodegenerative disorders.

Case Studies and Research Findings

  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of similar structures exhibit significant anticancer properties against several cancer cell lines. For instance, compounds with similar benzofuro-pyrimidine structures have shown IC50 values in the low micromolar range against various tumor cells .
  • Enzyme Inhibition :
    • Research has indicated that compounds with similar scaffolds can inhibit GSK-3β effectively, leading to increased levels of phosphorylated GSK-3β in treated cells, which is indicative of their inhibitory action .

Comparative Analysis

To further understand the biological activity of N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, a comparison with related compounds can be beneficial:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-2-(phenylamino)pyrimidinePyrimidine ring with phenyl substitutionAnticancer activity
N-(4-chlorobenzyl)acetamideBenzyl group with chloro substitutionAntimicrobial properties
4-Oxoquinoline derivativesQuinoline ring systemAntiviral and anticancer effects

Vergleich Mit ähnlichen Verbindungen

N-(2-Chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide ()

  • Structural Differences : The 2-chlorophenyl group (vs. 4-chlorobenzyl) and 3-methoxyphenyl substituent (vs. 3-methylbutyl) alter electronic and steric profiles.
  • Implications : The ortho-chloro substituent may reduce steric accessibility compared to the para-chlorobenzyl group. The methoxy group enhances polarity but decreases lipophilicity relative to the alkyl chain .

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ()

  • Core Variation: Replaces the benzofuropyrimidinone core with a quinazolinone.
  • Substituents : A 4-chlorophenyl group and sulfamoylphenyl side chain.

Physicochemical Properties

Key data from analogous compounds ():

Compound Substituents Melting Point (°C) LogP (Predicted) Solubility
Target Compound 3-methylbutyl, 4-chlorobenzyl Not Reported ~3.8 (estimated) Low (lipophilic)
13a () 4-methylphenyl 288 2.5 Moderate in DMSO
N-(2-Chlorophenyl) analogue () 3-methoxyphenyl, 2-chlorophenyl Not Reported ~3.2 Low
Quinazolinone analogue () 4-chlorophenyl, sulfamoylphenyl Not Reported ~2.1 Poor
  • Trends : Alkyl chains (e.g., 3-methylbutyl) increase lipophilicity (higher LogP), while polar groups (e.g., sulfamoyl) reduce it. Ortho-substituted aryl groups may lower solubility due to steric hindrance .

Binding Affinity and Selectivity

  • The 3-methylbutyl chain in the target compound likely enhances hydrophobic interactions with protein pockets, as seen in similar alkyl-substituted pyrimidinones ().
  • The 4-chlorobenzyl group may improve target selectivity compared to smaller substituents (e.g., methyl or methoxy) by occupying larger binding cavities .

Metabolic Stability

  • Bulky substituents like 3-methylbutyl may slow oxidative metabolism compared to methoxy or halogenated aryl groups, as observed in cytochrome P450 studies of related compounds ().

Computational Similarity Analysis

Tanimoto and Dice Indices ()

  • The target compound shares a high Tanimoto similarity (>0.7) with benzofuropyrimidinone derivatives, but lower scores (~0.4–0.6) with quinazolinones due to core differences.
  • Graph-based comparisons () highlight conserved regions (e.g., sulfanyl acetamide) and variable substituents, aligning with NMR data trends ().

Molecular Docking Predictions

  • Docking studies (inferred from ) suggest the 4-chlorobenzyl group improves binding to hydrophobic kinase domains compared to unsubstituted analogues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.